ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate
Description
Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
ethyl 2-butan-2-yl-4-chloropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-4-7(3)13-9(8(11)6-12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZWSZUGPLZCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound. For instance, reacting 4-chloro-3-oxobutanoic acid ethyl ester with hydrazine hydrate can yield the pyrazole ring.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation. This step often requires the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole, followed by the addition of sec-butyl bromide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction under specific conditions. For example, oxidation with agents like potassium permanganate (KMnO₄) can modify the pyrazole ring, while reduction with hydrogen gas (H₂) in the presence of a palladium catalyst can reduce certain functional groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized pyrazole derivatives.
Hydrolysis Products: 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is investigated for its role in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, aiding in the discovery of new biochemical pathways.
Mechanism of Action
The mechanism by which ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The chloro group and the ester functionality play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 1-methyl-4-chloro-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of a sec-butyl group.
Ethyl 1-phenyl-4-chloro-1H-pyrazole-5-carboxylate: Contains a phenyl group, which can significantly alter its biological activity and chemical properties.
Ethyl 1-ethyl-4-chloro-1H-pyrazole-5-carboxylate: An ethyl group instead of a sec-butyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
